4-ethyl-5-isopropyl-4H-1,2,4-triazole-3-thiol
Overview
Description
4-ethyl-5-isopropyl-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C7H13N3S and its molecular weight is 171.27 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that 1h-1,2,4-triazole-3-thiol, a related compound, is a mercapto-substituted 1,2,4-triazole ligand . It exhibits tautomerism in solution and forms novel luminescent polymers with cadmium (II) salts .
Mode of Action
1h-1,2,4-triazole-3-thiol, a similar compound, undergoes regioselective s-alkylation to form a series of s-substituted derivatives . This suggests that 4-ethyl-5-isopropyl-4H-1,2,4-triazole-3-thiol may interact with its targets through a similar mechanism.
Biochemical Pathways
Related compounds such as 1h-1,2,4-triazole-3-thiol have been used in studies to design surface-enhanced raman scattering-based probes for fast and accurate detection of dna markers , suggesting potential involvement in nucleic acid interactions.
Pharmacokinetics
The solubility of a related compound, 1h-1,2,4-triazole-3-thiol, in water is 50 g/l , which may suggest good bioavailability.
Result of Action
Related compounds have shown antibacterial activity , suggesting potential antimicrobial effects.
Properties
IUPAC Name |
4-ethyl-3-propan-2-yl-1H-1,2,4-triazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3S/c1-4-10-6(5(2)3)8-9-7(10)11/h5H,4H2,1-3H3,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COUIQWQZEOIERG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60357648 | |
Record name | 4-ethyl-5-isopropyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60357648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66921-11-7 | |
Record name | 4-ethyl-5-isopropyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60357648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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